molecular formula C10H9NO B1664109 3-Acetylindole CAS No. 703-80-0

3-Acetylindole

Cat. No.: B1664109
CAS No.: 703-80-0
M. Wt: 159.18 g/mol
InChI Key: VUIMBZIZZFSQEE-UHFFFAOYSA-N
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Description

3-Acetylindole is an organic compound belonging to the indole family, characterized by an acetyl group attached to the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making this compound a compound of significant interest in various fields of research.

Scientific Research Applications

3-Acetylindole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists due to its structural similarity to natural indole compounds.

    Medicine: this compound derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Safety and Hazards

3-Acetylindole should be handled with care. It should be kept in a dark place and sealed in dry conditions . It is not recommended for food, drug, pesticide, or biocidal product use .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Recent advances in the application of indoles in multicomponent reactions have been reported .

Biochemical Analysis

Biochemical Properties

3-Acetylindole interacts with multiple enzymes, proteins, and other biomolecules. It is a key component in the synthesis of various indole derivatives, which have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have inhibitory activity against influenza A and Coxsackie B4 virus .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to be involved in the Pd (II)-catalyzed exclusive C4-fluoroalkylation of indole .

Metabolic Pathways

This compound is involved in the metabolism of tryptophan, an essential amino acid . It is part of the indole metabolic pathway, which includes enzymes and cofactors that it interacts with .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The cytoplasmic localization of GH3 IAA amido synthetase, an enzyme involved in the metabolism of indole-3-acetic acid (a plant hormone produced by the degradation of tryptophan in higher plants), has been indicated in 12-day-old pea seedlings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst to form the indole ring, followed by acetylation at the third position. Another method involves the acylation of indole using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-2-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound with sodium borohydride yields 3-ethylindole.

    Substitution: Electrophilic substitution reactions occur readily at the indole ring, particularly at the nitrogen atom and the second position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and alkyl halides in the presence of a base.

Major Products:

    Oxidation: this compound-2-carboxylic acid.

    Reduction: 3-Ethylindole.

    Substitution: N-substituted indoles and 2-substituted indoles.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    1-Acetylindole: Similar structure but with the acetyl group at the first position.

    Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

Uniqueness of 3-Acetylindole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl group at the third position allows for selective reactions that are not possible with other indole derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-(1H-indol-3-yl)ethanone
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InChI

InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIMBZIZZFSQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10220570
Record name 3-Acetylindole
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Molecular Weight

159.18 g/mol
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CAS No.

703-80-0
Record name 3-Acetylindole
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Record name 3-Acetylindole
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Record name 3-Acetylindole
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Record name Indol-3-yl methyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Acetylindole?

A1: The molecular formula of this compound is C10H9NO, and its molecular weight is 159.19 g/mol.

Q2: How can this compound be synthesized?

A2: this compound can be synthesized through several methods, including:

  • Fischer indole synthesis: While not the primary method, attempts to synthesize 2-Acetylindole using Fischer indole synthesis with polyphosphoric acid (PPA) resulted in the formation of this compound, likely due to acetyl group migration. []
  • Alkylation of this compound dianion: Sequential treatment with NaH and n-BuLi generates the dianion of this compound, allowing for C-alkylation at the acetyl methyl group with high regioselectivity. []
  • Reaction of 3-Cyanoacetylindoles with NaOH: Treating 3-Cyanoacetylindoles with 5% aqueous NaOH in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) effectively yields 3-Acetylindoles. []
  • Photolysis of Acyloins: Photolysis of acyloins, produced by reacting biacetyl with indole, efficiently yields this compound. []

Q3: What spectroscopic techniques are typically used to characterize this compound?

A3: Commonly employed spectroscopic techniques include:

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups and analyzes molecular vibrations, revealing characteristic peaks for N–H, C=O, and aromatic C–H stretches in this compound. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of this compound, providing detailed information about hydrogen and carbon atom environments within the molecule. [, , , , , , ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. [, , ]
  • UV Spectroscopy: UV spectroscopy studies the electronic transitions within this compound, offering information about its conjugated system and enabling the study of its protonation behavior in acidic solutions. [, ]

Q4: What is the spatial arrangement of the acetyl group relative to the indole ring in this compound?

A: X-ray crystallography studies have shown that the acetyl group in this compound lies nearly coplanar with the indole ring system. [] This coplanarity is significant for potential interactions with biological targets and influences the molecule's reactivity.

Q5: What are some notable reactions involving this compound?

A5: this compound serves as a versatile building block in organic synthesis. Significant reactions include:

  • Formation of Enaminones: Treating this compound with dimethylformamide dimethylacetal (DMF-DMA), with or without pyrrolidine, yields enaminones, crucial intermediates for synthesizing various heterocycles, including meridianin derivatives. []
  • Cyclization Reactions: this compound participates in cyclization reactions to construct diverse heterocyclic systems like carbazolones and 3-acetylindoles, showcasing its utility in synthesizing complex structures. [, ]
  • C-H Functionalization: this compound undergoes selective C-H alkenylation at the C4 position through cobalt-catalyzed reactions using Michael acceptors like acrylates and maleimides. The regioselectivity can be tuned using additives like copper acetate or silver carbonate. [, ]

Q6: Can you elaborate on the role of this compound in C-H functionalization reactions and the factors influencing regioselectivity?

A: this compound's acetyl group functions as a weakly coordinating directing group in cobalt-catalyzed C-H functionalization reactions, enabling selective alkenylation. [, ] Density Functional Theory (DFT) studies suggest that the regioselectivity for C4 over C2 alkenylation stems from weaker repulsive interactions between the indole moiety and the olefin in the C4 transition state during the olefin insertion step. [] This preference can be further controlled by switching additives: copper acetate favors C2 alkenylation, while silver carbonate promotes C4 alkenylation. []

Q7: What are the key biological activities reported for this compound derivatives?

A7: this compound derivatives have shown promising biological activities, including:

  • Anti-inflammatory activity: Several studies have demonstrated the anti-inflammatory potential of this compound derivatives, with some exhibiting comparable or even superior activity to standard drugs like diclofenac. [, , ]
  • Anti-microbial activity: Derivatives of this compound have exhibited potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as novel antimicrobial agents. [, , , , ]
  • Antioxidant activity: Certain this compound derivatives have displayed notable antioxidant properties, suggesting potential applications in combating oxidative stress-related conditions. []
  • Anticancer activity: Some derivatives, especially indole-chalcone hybrids, have demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HepG2 (liver cancer), and SKOV3 (ovarian cancer), while showing lower toxicity towards normal cells. [, ]
  • Antiviral activity: Studies have investigated the antiviral potential of this compound-based heterocycles, particularly against herpes simplex virus type 1 (HSV-1). []

Q8: How does this compound interact with human serum albumin (HSA), and what are the implications?

A: this compound exhibits binding affinity for Sudlow site II on HSA, similar to the commonly used probe L-Tryptophan. [] This interaction makes this compound a promising alternative probe for studying drug-HSA interactions using techniques like high-performance affinity chromatography (HPAC) and affinity capillary electrophoresis (ACE). Its higher stability in aqueous solutions compared to L-Tryptophan further strengthens its potential as a valuable tool in drug discovery and development.

Q9: Can you explain the role of this compound in the study of melatonin binding sites?

A: While this compound itself shows low affinity for melatonin binding sites, it serves as a crucial structural analog in pharmacological studies. [, , ] By comparing its binding affinity to that of melatonin and other related compounds, researchers can define the pharmacological profile of melatonin receptors in various tissues and species.

Q10: How has computational chemistry been employed in research related to this compound?

A: Computational approaches like DFT have been instrumental in understanding the reactivity and regioselectivity of this compound in reactions like C-H functionalization. [] Additionally, molecular docking studies have been conducted to understand the interaction of this compound derivatives with potential biological targets, such as tubulin for anticancer activity and various enzymes for antimicrobial activity. [, ] These studies provide valuable insights into the binding modes, interactions, and structure-activity relationships, paving the way for designing more potent and selective derivatives.

Q11: What is known about the structure-activity relationships (SAR) of this compound derivatives?

A11: SAR studies have demonstrated the impact of structural modifications on the biological activity of this compound derivatives:

  • Substitutions on the indole ring: Introducing electron-donating or electron-withdrawing groups at different positions of the indole ring significantly influences the compound's activity, often enhancing potency or altering target selectivity. [, , ]
  • Modifications at the acetyl group: Variations in the acyl group, such as replacing the methyl group with other alkyl or aryl substituents, can impact the compound's pharmacological profile. []
  • N-alkylation: Alkylating the nitrogen atom of the indole ring can modulate the compound's lipophilicity and potentially its ability to cross biological membranes, influencing its pharmacokinetic properties and activity. [, , , ]
  • Formation of hybrids: Combining this compound with other pharmacophores, such as chalcones or isoxazoles, has led to the development of hybrid molecules with improved potency and selectivity against specific targets. [, ]

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